molecular formula C20H44ClN B14686809 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride CAS No. 32795-95-2

3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride

Katalognummer: B14686809
CAS-Nummer: 32795-95-2
Molekulargewicht: 334.0 g/mol
InChI-Schlüssel: LNMBUEZVUYJZHQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride is a chemical compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of new substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-N-(3-methylbutylidene)-1-butanamine
  • 3-Methyl-N-(3’-methylbutylidene)butanamine
  • 3-Methyl-N-(3-methylbutylidene)-butanamine

Uniqueness

3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride stands out due to its unique structural features and reactivity

Eigenschaften

CAS-Nummer

32795-95-2

Molekularformel

C20H44ClN

Molekulargewicht

334.0 g/mol

IUPAC-Name

tetrakis(3-methylbutyl)azanium;chloride

InChI

InChI=1S/C20H44N.ClH/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1

InChI-Schlüssel

LNMBUEZVUYJZHQ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.